2-(Trifluoromethyl)terephthalic acid

MOF Gas Separation Olefin/Paraffin Separation

This CF3-functionalized linker uniquely enhances MOF hydrophobicity and gas adsorption selectivity over standard BDC analogs. Its low surface energy and electron-withdrawing nature enable >99.9% pure ethylene in C2H6/C2H4 separation and robust performance under humid conditions. Choose it for critical sorption and separation applications where generic linkers fail.

Molecular Formula C9H5F3O4
Molecular Weight 234.13 g/mol
CAS No. 1483-47-2
Cat. No. B187081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)terephthalic acid
CAS1483-47-2
Molecular FormulaC9H5F3O4
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3O4/c10-9(11,12)6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyVILUXUCAKGZKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)terephthalic Acid (CF3-BDC) – A Fluorinated Linker for Advanced MOF and Gas Separation Applications


2-(Trifluoromethyl)terephthalic acid (CAS 1483-47-2, CF3-BDC) is a fluorinated derivative of terephthalic acid, bearing a single trifluoromethyl (-CF3) substituent ortho to one carboxylate group . It belongs to the class of aromatic dicarboxylic acids widely employed as organic linkers in metal–organic frameworks (MOFs) . Its molecular formula is C9H5F3O4 with a molecular weight of 234.13 g/mol . Key physical properties include a melting point of 264–265 °C, solubility in DMF and DMSO, and storage conditions of 2–8 °C away from moisture . The presence of the electron-withdrawing and hydrophobic –CF3 group introduces unique physiochemical characteristics—enhanced hydrophobicity, altered gas adsorption energetics, and high thermal stability—that differentiate this linker from unsubstituted terephthalic acid and other functionalized analogs in demanding sorption and separation processes .

Why 2-(Trifluoromethyl)terephthalic Acid Cannot Be Replaced by Generic Terephthalic Acid or Simple Functionalized Analogs


Generic terephthalic acid (BDC) and its simple functionalized analogs (e.g., –NH2, –OH, –CH3) fail to replicate the specific performance profile of 2-(trifluoromethyl)terephthalic acid in applications demanding simultaneous high hydrophobicity, modulated gas adsorption energetics, and robust thermal/chemical stability . The –CF3 group, with the lowest known surface energy among common organic substituents (∼6–7 mN/m), imparts a degree of hydrophobicity that simple polar (–OH, –NH2) or non-polar (–CH3) groups cannot match, as confirmed by contact angle measurements . Furthermore, the electron-withdrawing nature of the –CF3 group directly alters the electrostatic potential within the MOF pore, leading to distinctly different gas adsorption selectivities and heats of adsorption compared to –NH2 or unsubstituted frameworks . Substituting 2-(trifluoromethyl)terephthalic acid with a cheaper analog would therefore compromise critical performance metrics, such as C2H6/C2H4 separation selectivity or moisture resistance, as evidenced by the quantitative comparative data below .

Quantitative Performance Evidence for 2-(Trifluoromethyl)terephthalic Acid in Gas Separation and Hydrophobic MOF Applications


Enhanced C2H6/C2H4 Selectivity and Uptake in Defective UiO-66 Frameworks

Incorporation of 2-(trifluoromethyl)terephthalic acid (CF3-BDC) as a co-linker in defective UiO-66 yields a significant enhancement in ethane/ethylene separation performance compared to the unfunctionalized parent framework . The optimal material, UiO-66-50CF3, achieved a C2H6/C2H4 selectivity of 2.04, a C2H6 uptake of 2.5 mmol/g, and a moderate isosteric heat of adsorption (Qst) for C2H6 of ~28.9 kJ/mol, facilitating room-temperature regeneration . Under dynamic flow conditions (C2H6/C2H4 = 1:15 v/v), the material exhibited a breakthrough selectivity of 1.64 and produced high-purity (>99.9%) C2H4 with a productivity of 7.32 LSTP kg−1 .

MOF Gas Separation Olefin/Paraffin Separation Adsorption

Superior Hydrophobicity Imparted by the –CF3 Moiety

The –CF3 group in 2-(trifluoromethyl)terephthalic acid provides the lowest known surface energy among common organic functional groups, directly translating to enhanced material hydrophobicity . The surface energy of a fully –CF3-covered surface is approximately 6–7 mN/m, nearly half that of –CH3 groups (20 mN/m) and far below that of –OH or –NH2 functionalized surfaces . This intrinsic property enables MOFs constructed from CF3-functionalized linkers, such as the RE-TTA series, to maintain structural integrity and sorption performance under humid conditions where non-fluorinated analogs degrade .

MOF Hydrophobicity Surface Chemistry Water Stability

Modulated CO2 Adsorption Performance Relative to Other Functional Groups

In a systematic study of MIL-47(V) frameworks functionalized with six different groups, the –CF3-functionalized variant (MIL-47(V-IV)-CF3) exhibited a distinct CO2 adsorption profile compared to –OCH3, –OH, –Cl, –Br, and –CH3 analogs . While MIL-47(V-IV)-OCH3 showed the highest CO2 uptake, the –CF3 derivative offered a unique combination of moderate uptake and high hydrophobicity, making it suitable for CO2 capture under humid conditions where the performance of –OCH3 or –OH functionalized materials degrades . The study also established the high thermal stability of the –CF3-functionalized framework in the 330–385 °C range .

MOF CO2 Capture Gas Adsorption Functional Group Effects

Enhanced Heat of Adsorption for Hydrogen in Bis-CF3 Functionalized MOFs

Hydrogen sorption studies on isoreticular MOF series (MIL-53(Fe), MIL-125(Ti), UiO-66(Zr)) revealed that bis(trifluoromethyl) functionalization significantly enhances the low-coverage heat of H2 adsorption compared to –NH2 functionalization or the parent framework . For MIL-53(Fe)-(CF3)2, the heat of adsorption exceeded the typical 6–7 kJ mol−1 range observed for most MOFs, attributable to the presence of Lewis acid sites and/or confinement effects introduced by the –CF3 groups . While this data pertains to the bis(CF3) analog (2,5-bis(trifluoromethyl)terephthalic acid), it supports a class-level inference that the mono-CF3 derivative (2-(trifluoromethyl)terephthalic acid) would similarly enhance H2 interaction strength relative to non-fluorinated or –NH2 functionalized linkers .

MOF Hydrogen Storage Isosteric Heat of Adsorption Functionalization

Optimal Application Scenarios for 2-(Trifluoromethyl)terephthalic Acid Based on Verified Performance Data


Polymer-Grade Ethylene Production via Selective Ethane Adsorption

2-(Trifluoromethyl)terephthalic acid is ideally suited as a linker in defective UiO-66 MOFs for the energy-efficient separation of ethane from ethylene . The CF3-functionalized framework (UiO-66-50CF3) achieves a C2H6/C2H4 selectivity of 2.04 and delivers >99.9% pure ethylene with a productivity of 7.32 LSTP kg−1 under simulated industrial conditions (C2H6/C2H4 = 1:15 v/v) . This performance enables the replacement of costly cryogenic distillation with pressure swing adsorption (PSA) processes, significantly reducing the energy footprint of ethylene purification .

Hydrophobic MOFs for Gas Storage and Separation in Humid Environments

The exceptionally low surface energy of the –CF3 group (6–7 mN/m) renders 2-(trifluoromethyl)terephthalic acid the linker of choice for constructing hydrophobic MOFs that must operate under humid conditions without performance degradation . Such MOFs, exemplified by the RE-TTA series, maintain structural integrity and gas sorption capacity even in the presence of water vapor, making them suitable for post-combustion CO2 capture, natural gas upgrading, and hydrocarbon storage in ambient air .

Balanced CO2 Capture Sorbents with High Hydrothermal Stability

For CO2 capture applications where both moderate adsorption capacity and resistance to moisture are required, 2-(trifluoromethyl)terephthalic acid offers a compelling compromise . MIL-47(V-IV)-CF3 frameworks provide significant CO2 uptake while exhibiting thermal stability up to 330–385 °C and intrinsic hydrophobicity that prevents water co-adsorption . This combination is particularly valuable in flue gas CO2 capture, where water vapor is always present and can poison hydrophilic sorbents like zeolites or –NH2/–OH functionalized MOFs .

Enhanced Low-Pressure Hydrogen Storage for Clean Energy Applications

The increased heat of hydrogen adsorption observed in CF3-functionalized MOFs positions 2-(trifluoromethyl)terephthalic acid as a promising building block for developing advanced hydrogen storage materials . By strengthening the H2–framework interaction beyond the typical 6–7 kJ mol−1 range, CF3-functionalized MOFs can store more hydrogen at low pressures (e.g., 77 K, <1 bar), which is critical for meeting the U.S. Department of Energy (DOE) targets for on-board vehicular hydrogen storage systems .

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